Netupitant

Vue d'ensemble

Description

Le Netupitant est un médicament antiémétique principalement utilisé pour prévenir les nausées et les vomissements induits par la chimiothérapie. Il s'agit d'un antagoniste sélectif du récepteur de la neurokinine 1 qui agit en bloquant l'action de la substance P, un neuropeptide associé aux vomissements . Le this compound est souvent utilisé en association avec le palonosétron, un antagoniste du récepteur de la sérotonine 3, pour améliorer ses effets antiémétiques .

Applications De Recherche Scientifique

Netupitant has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound in studying neurokinin 1 receptor antagonists.

Biology: Helps in understanding the role of substance P in vomiting and other physiological processes.

Medicine: Primarily used to prevent chemotherapy-induced nausea and vomiting. It is also being studied for its potential use in other conditions involving substance P.

Industry: Employed in the development of new antiemetic drugs and formulations .

Mécanisme D'action

Target of Action

Netupitant primarily targets the neurokinin 1 (NK1) receptors . These receptors are part of the tachykinin family of receptors and are broadly distributed in both the central and peripheral nervous systems . They play a crucial role in inducing emesis (vomiting) when activated by substance P .

Mode of Action

This compound acts as a highly selective antagonist of the NK1 receptors . It competitively binds to these receptors, thereby inhibiting the binding of the endogenous tachykinin neuropeptide substance P . This inhibition disrupts the signaling pathways that induce vomiting .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neurokinin signaling pathway . By blocking the NK1 receptors, this compound inhibits the action of substance P, a key neurotransmitter in this pathway . This disruption prevents the induction of emesis, which is often triggered by the activation of this pathway .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It has an estimated bioavailability of >60% . It is extensively metabolized, primarily by the CYP3A4 enzyme , and to a lesser extent by CYP2D6 and CYP2C9 . The elimination half-life of this compound is approximately 88 hours , and it is primarily excreted via the feces (71%) .

Result of Action

The molecular and cellular effects of this compound’s action result in the prevention of chemotherapy-induced nausea and vomiting (CINV) . By inhibiting the binding of substance P to the NK1 receptors, this compound disrupts the signaling pathways that trigger emesis . This results in a significant reduction in both acute and delayed CINV .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of CYP3A4 inhibitors can increase the plasma levels of this compound, potentially enhancing its antiemetic effect . Additionally, the presence of anticipatory nausea before chemotherapy can increase the likelihood of experiencing very late CINV, even in patients who achieve a complete response during the overall period .

Analyse Biochimique

Biochemical Properties

Netupitant interacts with the NK1 receptors in the central nervous system (CNS), where it competitively binds to and blocks the activity of these receptors . This inhibits the binding of the endogenous tachykinin neuropeptide substance P (SP), which plays a crucial role in inducing vomiting .

Cellular Effects

This compound exerts its effects on various types of cells, primarily neurons in the CNS. By blocking the NK1 receptors, it disrupts the signaling pathways that lead to nausea and vomiting . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound’s mechanism of action involves its selective antagonism of the NK1 receptors. It competes with substance P for binding sites on these receptors in the CNS, thereby inhibiting the action of substance P . This can lead to changes in gene expression and enzyme activity related to the induction of vomiting .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be stable over time . It has been found to maintain its efficacy over multiple cycles of chemotherapy . Information on its degradation and long-term effects on cellular function is currently limited.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . At doses of 0.1-3 mg/kg, it has been found to reduce bladder contraction frequency in a dose-dependent manner . It did not change bladder contraction amplitude .

Metabolic Pathways

This compound undergoes extensive metabolism, primarily mediated by CYP3A4, with smaller contributions from CYP2C9 and CYP2D6 . It forms three major metabolites: a desmethyl derivative, an N-oxide derivative, and a hydroxymethyl derivative .

Transport and Distribution

This compound has a large volume of distribution, indicating wide distribution throughout the body . Specific details about how this compound is transported and distributed within cells and tissues are currently limited.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du netupitant implique plusieurs étapes, à partir de matières premières peu coûteuses. L'un des intermédiaires clés est la 2-chloro-4-méthoxy-5-nitropyridine, qui est mise en réaction avec la N-méthylpipérazine en présence d'un solvant tel que le tétrahydrofurane, le toluène ou le dichlorométhane . Les procédés de préparation des intermédiaires sont simples et hautement reproductibles, ce qui rend la synthèse globale rentable et respectueuse de l'environnement .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Les méthodes employées sont conçues pour être facilement reproductibles et respectueuses de l'environnement. Les procédés de production sont optimisés pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le Netupitant subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier le groupe nitro dans les composés intermédiaires.

Substitution : Les réactions de substitution sont cruciales dans la synthèse du this compound, en particulier dans la formation d'intermédiaires clés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des solvants tels que le tétrahydrofurane, le toluène et le dichlorométhane sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent divers intermédiaires qui sont ensuite traités pour obtenir le this compound. Le produit final est une forme hautement pure de this compound adaptée à un usage pharmaceutique .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme composé modèle dans l'étude des antagonistes du récepteur de la neurokinine 1.

Biologie : Aide à comprendre le rôle de la substance P dans les vomissements et autres processus physiologiques.

Médecine : Principalement utilisé pour prévenir les nausées et les vomissements induits par la chimiothérapie. Il est également étudié pour son utilisation potentielle dans d'autres affections impliquant la substance P.

Industrie : Employé dans le développement de nouveaux médicaments et formulations antiémétiques .

Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement et en bloquant l'activité des récepteurs humains de la substance P/neurokinine 1 dans le système nerveux central. Cette inhibition empêche la liaison de la substance P, un neuropeptide qui déclenche les vomissements, aux récepteurs de la neurokinine 1. En conséquence, le this compound prévient efficacement les nausées et les vomissements induits par la chimiothérapie .

Comparaison Avec Des Composés Similaires

Le Netupitant est comparé à d'autres antagonistes du récepteur de la neurokinine 1 tels que l'aprépitant et le fosaprépitant :

Aprepitant : Fonction similaire, mais a une demi-vie plus courte que le this compound.

Fosaprépitant : Un promédicament de l'aprépitant, utilisé par voie intraveineuse, tandis que le this compound est disponible en formulations orales.

Unicité : La demi-vie plus longue du this compound et sa combinaison avec le palonosétron en font une option plus efficace pour prévenir les nausées et les vomissements induits par la chimiothérapie, tant aiguës que retardées .

Composés similaires

- Aprepitant

- Fosaprépitant

- Rolapitant

Le this compound se distingue par sa durée d'action plus longue et son association efficace avec le palonosétron, offrant une solution complète pour la gestion des nausées et des vomissements induits par la chimiothérapie .

Propriétés

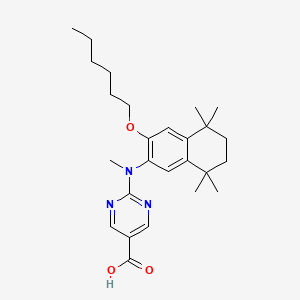

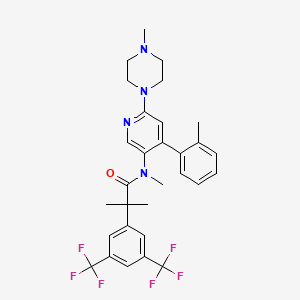

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXQNWCZJDTGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183271 | |

| Record name | Netupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Delayed emesis (vomiting) has been largely associated with the activation of tachykinin family neurokinin 1 (NK1) receptors (broadly distributed in the central and peripheral nervous systems) by substance P. As shown in in vitro and in vivo studies, netupitant inhibits substance P mediated responses. | |

| Record name | Netupitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

290297-26-6 | |

| Record name | Netupitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290297-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Netupitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290297266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netupitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Netupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NETUPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732P08TIR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

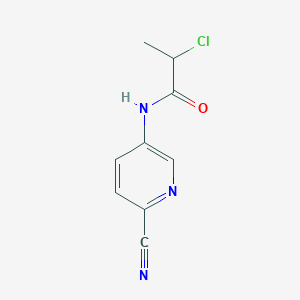

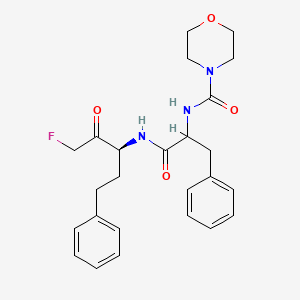

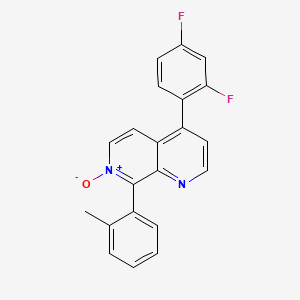

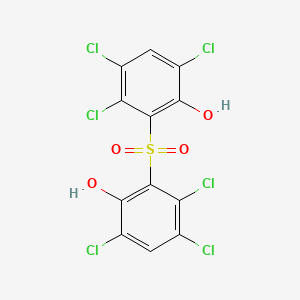

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-YL]methyl}isoquinoline](/img/structure/B1678153.png)